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Compound of Interest

Compound Name: 6-Amino-5-nitropyrimidin-4-ol

Cat. No.: B372119 Get Quote

In the landscape of drug discovery and molecular biology, modified nucleobases such as 5-

nitrocytosine represent a critical class of molecules. As a synthetic derivative of the canonical

nucleobase cytosine, its unique electronic and structural properties—imparted by the strongly

electron-withdrawing nitro group at the C5 position—make it a valuable synthon and a subject

of interest for therapeutic applications. The precise and unambiguous characterization of this

molecule is paramount, underpinning all subsequent biological and pharmacological

investigations. This guide serves as a comprehensive analytical resource, detailing the core

spectroscopic data of 5-nitrocytosine. Authored from the perspective of a senior application

scientist, it moves beyond mere data presentation to explain the why behind the spectra,

offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Analytical Overview
5-Nitrocytosine (IUPAC: 4-amino-5-nitro-1H-pyrimidin-2-one) is a heterocyclic aromatic

compound. The introduction of a nitro group at the C5 position of the pyrimidine ring

dramatically alters the molecule's electron density distribution, which is the fundamental origin

of its characteristic spectral features. This guide will systematically dissect its analytical

signature across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopy.

Figure 1: Chemical structure of 5-Nitrocytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen

framework of a molecule. For 5-nitrocytosine, both ¹H and ¹³C NMR are essential for structural

confirmation.

¹H NMR Spectroscopy: Mapping Proton Environments
The ¹H NMR spectrum of 5-nitrocytosine is expected to be relatively simple. The key insight is

understanding the powerful deshielding effect of the C5-nitro group on the adjacent C6-proton.

Compared to cytosine, where the H6 proton resonates around 7.4-7.5 ppm, the H6 proton in 5-

nitrocytosine will be shifted significantly downfield.[1] The protons on the exocyclic amine (NH₂)

and the ring nitrogen (NH) are exchangeable with deuterium and may appear as broad signals,

the positions of which are highly dependent on the solvent and concentration.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H6 8.5 - 9.0 Singlet (s)

Strongly deshielded

by the adjacent

electron-withdrawing

NO₂ group.

NH (Amine) 7.0 - 8.0 Broad Singlet (br s)

Position and intensity

are solvent-

dependent.

Exchangeable with

D₂O.

NH (Ring) 10.0 - 11.0 Broad Singlet (br s)

Position and intensity

are solvent-

dependent.

Exchangeable with

D₂O.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is

often preferred over D₂O for molecules like this because it allows for the observation of

exchangeable NH protons, which would be lost in D₂O. The absence of coupling for the H6

signal is a key identifier, confirming substitution at the C5 position.
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¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In the ¹³C NMR spectrum, the nitro group's influence is again prominent. It causes a significant

downfield shift for the directly attached C5 and also affects the chemical shifts of adjacent

carbons. Comparing the spectrum to that of cytosine (C2: ~157 ppm, C4: ~166 ppm, C5: ~97

ppm, C6: ~142 ppm) provides a clear diagnostic fingerprint.[1][2]

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C2 155 - 160

Carbonyl carbon, relatively

unaffected by the C5

substituent.

C4 160 - 165
Carbon bearing the amino

group.

C5 125 - 135

Strongly deshielded due to

direct attachment of the NO₂

group.

C6 145 - 150
Deshielded relative to cytosine

due to the adjacent NO₂ group.

Expert Insight: Quaternary carbons (C2, C4, C5) will typically show lower intensity peaks

compared to the protonated carbon (C6) in a standard proton-decoupled ¹³C NMR experiment

due to the lack of Nuclear Overhauser Effect (NOE) enhancement. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be invaluable here to definitively

distinguish between CH (C6) and quaternary carbons.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 2-5 mg of 5-nitrocytosine in ~0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum with a 90° pulse.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-

acquire the spectrum; the NH signals should disappear.

¹³C NMR Acquisition:

Acquire a proton-decoupled 1D carbon spectrum.

Set the spectral width to cover 0-200 ppm.

A larger number of scans will be required due to the low natural abundance of ¹³C.

(Optional) Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂,

CH₃, and quaternary carbons.

Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing & Analysis

Dissolve 5-Nitrocytosine
in DMSO-d₆

¹H NMR Acquisition
(16-64 Scans)

¹³C NMR Acquisition
(Proton Decoupled)

D₂O Exchange
(Confirm NH)

Fourier Transform,
Phase & Baseline Correction

DEPT Experiments
(Optional)

Assign Peaks,
Integrate & Analyze
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Click to download full resolution via product page

Figure 2: Standard workflow for NMR analysis of 5-Nitrocytosine.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound and offers valuable structural clues through fragmentation analysis.

The calculated monoisotopic mass of 5-nitrocytosine (C₄H₄N₄O₃) is 156.0287 g/mol . In a

typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. The

presence of the nitro group provides predictable fragmentation pathways.

m/z Value Proposed Fragment Fragmentation Pathway

156 [C₄H₄N₄O₃]⁺ Molecular Ion (M⁺)

126 [M - NO]⁺ Loss of nitric oxide

110 [M - NO₂]⁺ Loss of nitrogen dioxide

82 [M - NO₂ - CO]⁺

Subsequent loss of carbon

monoxide from the pyrimidine

ring

Expert Insight: The choice of ionization technique dictates the observed spectrum. Electron

Impact (EI) is a high-energy method that induces extensive fragmentation, making it excellent

for structural elucidation by revealing the underlying scaffold.[3] In contrast, "soft" ionization

techniques like Electrospray Ionization (ESI) are more likely to show the protonated molecule,

[M+H]⁺ at m/z 157, with minimal fragmentation. This is ideal for confirming molecular weight,

especially in complex mixtures analyzed by LC-MS.[4]

Experimental Protocol: Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion

probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
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Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

Mass Analysis: Scan a mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight

(TOF) analyzer.

Data Interpretation: Identify the molecular ion peak (M⁺). Analyze the lower mass fragments

and propose losses corresponding to logical neutral fragments (e.g., NO₂, CO) to validate

the structure.

[M]⁺
m/z = 156

[M - NO]⁺
m/z = 126

- NO

[M - NO₂]⁺
m/z = 110

- NO₂

[M - NO₂ - CO]⁺
m/z = 82

- CO

Click to download full resolution via product page

Figure 3: Proposed key fragmentation pathway for 5-Nitrocytosine in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring their vibrational frequencies.[5][6] For 5-nitrocytosine, the IR

spectrum is dominated by absorptions from the N-H bonds, the C=O bond, and, most

diagnostically, the N-O bonds of the nitro group.
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Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity

3400 - 3100 N-H Stretch
Amine (NH₂) & Amide

(NH)
Strong, Broad

1700 - 1650 C=O Stretch Ring Amide (Lactam) Strong

1650 - 1580
N-H Bend / C=C

Stretch

Amine / Pyrimidine

Ring
Medium-Strong

1550 - 1475
N-O Asymmetric

Stretch

Aromatic Nitro (NO₂)

**
Very Strong

1360 - 1290
N-O Symmetric

Stretch

Aromatic Nitro (NO₂)

**
Strong

Data interpreted from general IR principles and available spectra.[7][8]

Expert Insight: The two strong bands for the nitro group are the most crucial diagnostic peaks

in the IR spectrum. Their presence is a powerful confirmation of successful nitration. The

broadness of the N-H stretching region is due to hydrogen bonding, which is expected in the

solid state.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
Sample Preparation: Grind a small amount (~1 mg) of 5-nitrocytosine with ~100 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) to form a thin, transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution

of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

compartment should be collected and automatically subtracted.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended

conjugated system of the pyrimidine ring, combined with the C=O, NH₂, and NO₂ groups

(chromophores and auxochromes), gives 5-nitrocytosine a distinct UV-Vis absorption profile.

The nitro group, in particular, tends to cause a bathochromic (red) shift of the absorption

maxima compared to the parent cytosine molecule.[9][10]

λₘₐₓ (nm) Solvent Proposed Transition

~260 - 275
Neutral pH (e.g., Water,

Ethanol)
π → π

~320 - 340
Neutral pH (e.g., Water,

Ethanol)
n → π or charge-transfer

Data interpreted from available spectra and knowledge of similar compounds.[7][11]

Expert Insight: The exact position and intensity of the absorption bands are sensitive to the

solvent and the pH of the solution. In basic solutions, deprotonation of the ring nitrogen can

occur, leading to a shift in the λₘₐₓ. This solvatochromism and pH-dependence can be used to

study the molecule's acidic/basic properties.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of 5-nitrocytosine in a suitable UV-transparent

solvent (e.g., ethanol or water). Prepare a dilute solution (typically in the 1-10 µg/mL range)

to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record

a baseline).

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and

record the absorption spectrum over a range of approximately 200-500 nm.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion: A Unified Spectroscopic Signature
The comprehensive characterization of 5-nitrocytosine is achieved not by a single technique,

but by the synergistic interpretation of multiple spectroscopic datasets. NMR spectroscopy

defines the precise atomic connectivity of the C-H framework. Mass spectrometry confirms the

molecular formula and reveals the molecule's stability and fragmentation patterns. IR

spectroscopy provides a rapid and definitive check for the presence of key functional groups,

especially the diagnostic nitro group. Finally, UV-Vis spectroscopy elucidates the electronic

properties of the conjugated system. Together, these techniques provide a robust, self-

validating analytical profile essential for any researcher or drug development professional

working with this important modified nucleobase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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